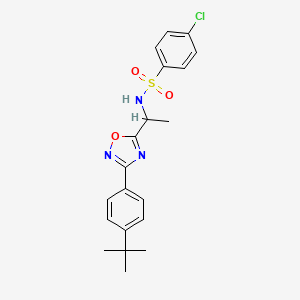
4-chloro-N-(1-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)ethyl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-chloro-N-(1-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)ethyl)benzenesulfonamide (OTEB) is a chemical compound that has gained significant attention in scientific research due to its unique properties. OTEB is a sulfonamide-based compound that has been shown to have potential therapeutic applications in various fields, including cancer treatment, anti-inflammatory medication, and antimicrobial agents.
Mechanism of Action
The mechanism of action of 4-chloro-N-(1-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)ethyl)benzenesulfonamide is not fully understood, but it is believed to involve the inhibition of specific enzymes and proteins. In cancer treatment, this compound has been shown to inhibit the activity of histone deacetylases, which play a role in the regulation of gene expression. In anti-inflammatory medication, this compound has been shown to inhibit the production of inflammatory cytokines by blocking the activation of NF-κB. In antimicrobial agents, this compound has been shown to inhibit the growth of bacteria and fungi by disrupting their cell membrane.
Biochemical and physiological effects:
This compound has been shown to have various biochemical and physiological effects. In cancer treatment, this compound has been shown to induce apoptosis in cancer cells by activating caspases and increasing the expression of pro-apoptotic proteins. In anti-inflammatory medication, this compound has been shown to reduce the production of inflammatory cytokines, such as TNF-α and IL-1β. In antimicrobial agents, this compound has been shown to disrupt the cell membrane of bacteria and fungi, leading to their death.
Advantages and Limitations for Lab Experiments
One advantage of using 4-chloro-N-(1-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)ethyl)benzenesulfonamide in lab experiments is its high yield synthesis method, which allows for large-scale production. Another advantage is its ability to inhibit specific enzymes and proteins, making it a useful tool in studying their functions. However, one limitation is its potential toxicity, which may affect the accuracy of the results in certain experiments.
Future Directions
There are several future directions for the research of 4-chloro-N-(1-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)ethyl)benzenesulfonamide. In cancer treatment, further studies are needed to investigate its potential as a therapeutic agent in combination with other drugs. In anti-inflammatory medication, studies are needed to determine its effectiveness in treating chronic inflammatory diseases. In antimicrobial agents, further studies are needed to investigate its potential as a treatment for antibiotic-resistant bacteria and fungi. Additionally, studies are needed to determine the toxicity of this compound and its potential side effects in humans.
Conclusion:
In conclusion, this compound is a sulfonamide-based compound that has gained significant attention in scientific research due to its unique properties. It has potential therapeutic applications in various fields, including cancer treatment, anti-inflammatory medication, and antimicrobial agents. Further studies are needed to fully understand its mechanism of action and potential side effects.
Synthesis Methods
The synthesis of 4-chloro-N-(1-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)ethyl)benzenesulfonamide involves the reaction of 4-chlorobenzenesulfonyl chloride with 1-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)ethanone in the presence of a base such as triethylamine. The reaction results in the formation of this compound as a white solid with a high yield.
Scientific Research Applications
4-chloro-N-(1-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)ethyl)benzenesulfonamide has been studied for its potential therapeutic applications in various fields. In cancer treatment, this compound has been shown to inhibit the growth of cancer cells by inducing apoptosis. This compound has also been studied as an anti-inflammatory medication due to its ability to inhibit the production of inflammatory cytokines. In addition, this compound has been investigated as an antimicrobial agent, as it has been shown to have antibacterial and antifungal properties.
properties
IUPAC Name |
4-chloro-N-[1-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]ethyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClN3O3S/c1-11-3-5-13(6-4-11)16-19-17(24-20-16)12(2)21-25(22,23)15-9-7-14(18)8-10-15/h3-10,12,21H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFQOPCAKAXSHMA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NOC(=N2)C(C)NS(=O)(=O)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(Z)-N1-((5-((2-(2-methylimidazo[1,2-a]pyridine-3-carbonyl)hydrazono)methyl)furan-2-yl)methyl)-N2-phenyloxalamide](/img/structure/B7698342.png)
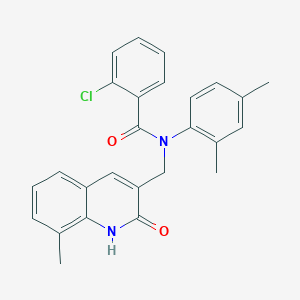
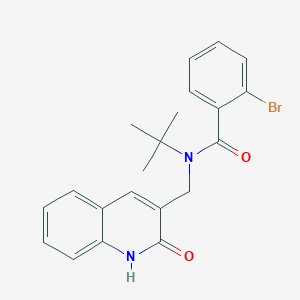
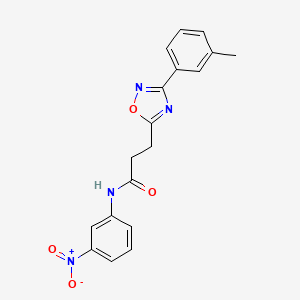

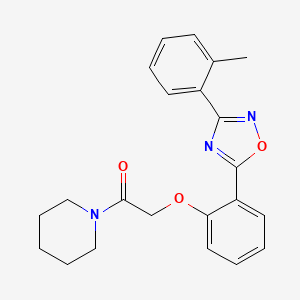
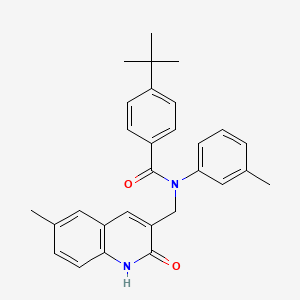




![(E)-2-methyl-N'-(4-(methylthio)benzylidene)imidazo[1,2-a]pyridine-3-carbohydrazide](/img/no-structure.png)
